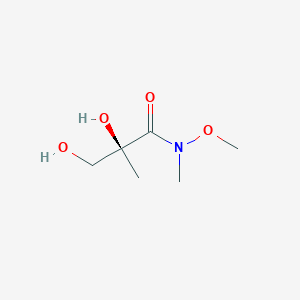![molecular formula C4H10Cl3NbO2 B022228 Niobium,trichloro[1,2-di(methoxy-kO)ethane]- CAS No. 110615-13-9](/img/structure/B22228.png)
Niobium,trichloro[1,2-di(methoxy-kO)ethane]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is a coordination complex with the chemical formula NbCl3 · CH3OCH2CH2OCH3This compound is a niobium-based coordination complex where niobium is in the +3 oxidation state, coordinated with three chloride ions and one molecule of 1,2-dimethoxyethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- can be synthesized by the reduction of niobium pentachloride (NbCl5) in the presence of 1,2-dimethoxyethane. A common reducing agent used in this process is tributyltin hydride (Bu3SnH). The reaction proceeds as follows :
NbCl5+2Bu3SnH+MeOCH2CH2OMe→NbCl3(MeOCH2CH2OMe)+2Bu3SnCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- undergoes various types of chemical reactions, including:
Oxidation: The niobium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the niobium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction may produce niobium(I) or niobium(II) species .
Applications De Recherche Scientifique
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other niobium complexes and as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including superconductors and specialized alloys
Mécanisme D'action
The mechanism of action of niobium,trichloro[1,2-di(methoxy-kO)ethane]- involves coordination chemistry principles. The niobium center can interact with various substrates through its vacant coordination sites, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Niobium(V) chloride (NbCl5)
- Niobium(IV) chloride tetrahydrofuran complex
- Ammonium niobate(V) oxalate hydrate
- Tris(diethylamido)(tert-butylimido)niobium(V)
- Niobium(V) oxide
- Niobium(V) ethoxide
Uniqueness
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is unique due to its specific coordination environment and the presence of 1,2-dimethoxyethane as a ligand. This unique coordination allows it to participate in specific catalytic and synthetic applications that other niobium compounds may not be suitable for .
Propriétés
Numéro CAS |
110615-13-9 |
|---|---|
Formule moléculaire |
C4H10Cl3NbO2 |
Poids moléculaire |
289.38 g/mol |
Nom IUPAC |
1,2-dimethoxyethane;trichloroniobium |
InChI |
InChI=1S/C4H10O2.3ClH.Nb/c1-5-3-4-6-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
SBSZUBUHOUKQMN-UHFFFAOYSA-K |
SMILES |
COCCOC.[Cl-].[Cl-].[Cl-].[Nb+3] |
SMILES canonique |
COCCOC.Cl[Nb](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
![[phenylsulfanyl(phosphono)methyl]phosphonic acid](/img/structure/B22174.png)
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)


![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

